molecular formula C11H15N3O8 B1678991 (2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid CAS No. 21027-33-8

(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid

Cat. No.: B1678991
CAS No.: 21027-33-8
M. Wt: 317.25 g/mol
InChI Key: TZQKKPBFBDTCRN-AJDRIWCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyoxin C is a naturally occurring peptidyl nucleoside antibiotic that was first isolated from the culture broth of Streptomyces cacaoi var. asoensisPolyoxin C acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the synthesis of chitin, a key component of fungal cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyoxin C can be synthesized through peptide coupling of uracil polyoxin C with various amino acids using standard dicyclohexylcarbodiimide (DCC) coupling conditions . This method involves the formation of a peptide bond between the nucleoside moiety and the peptidyl moiety.

Industrial Production Methods

Industrial production of polyoxin C typically involves the fermentation of Streptomyces cacaoi var. asoensis. The fermentation broth is then subjected to various purification processes to isolate polyoxin C. Recent advancements have also explored the heterologous expression of the polyoxin biosynthetic gene cluster in other Streptomyces strains to enhance yield and production efficiency .

Chemical Reactions Analysis

Types of Reactions

Polyoxin C undergoes several types of chemical reactions, including:

    Oxidation: Polyoxin C can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in polyoxin C.

    Substitution: Substitution reactions can introduce different functional groups into the polyoxin C molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of polyoxin C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the nucleoside and peptidyl moieties .

Major Products

The major products formed from these reactions include various polyoxin analogs with modified antifungal properties. These analogs are often designed to improve the pharmacokinetic properties of polyoxin C .

Scientific Research Applications

Polyoxin C has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Polyoxin C is often compared with other peptidyl nucleoside antibiotics, such as nikkomycins. Both polyoxins and nikkomycins inhibit chitin synthase, but they differ in their nucleoside and peptidyl moieties. For example, nikkomycins contain a different nucleoside moiety compared to polyoxins, which affects their biological activity and pharmacokinetic properties . Other similar compounds include polyoxin A, B, D, F, and L, each with varying degrees of antifungal activity .

Polyoxin C stands out due to its specific structural features and potent antifungal activity, making it a valuable compound in both scientific research and practical applications.

Properties

CAS No.

21027-33-8

Molecular Formula

C11H15N3O8

Molecular Weight

317.25 g/mol

IUPAC Name

(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid

InChI

InChI=1S/C11H15N3O8/c12-4(10(19)20)7-5(16)6(17)9(22-7)14-1-3(2-15)8(18)13-11(14)21/h1,4-7,9,15-17H,2,12H2,(H,19,20)(H,13,18,21)/t4-,5-,6+,7+,9+/m0/s1

InChI Key

TZQKKPBFBDTCRN-AJDRIWCOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)N)O)O)CO

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)N)O)O)CO

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)N)O)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Polyoxin C;  Julichrome Q(sub 1.3);  Julimycin C; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
Reactant of Route 2
(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
Reactant of Route 3
(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
Reactant of Route 4
(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
Reactant of Route 5
(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
Reactant of Route 6
(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid

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